molecular formula C8H10ClNO2 B13614182 (r)-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol

(r)-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol

Katalognummer: B13614182
Molekulargewicht: 187.62 g/mol
InChI-Schlüssel: PDKJEZHXIVATRZ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a chlorinated phenol derivative.

    Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction.

    Hydroxyl Group Addition: The hydroxyl group is added via a hydroxylation reaction.

Industrial Production Methods

In industrial settings, the production of ®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenols.

Wissenschaftliche Forschungsanwendungen

®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    Gene Expression: Affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-Amino-2-hydroxyethyl)phosphonic acid: Shares a similar amino and hydroxyl group structure but differs in the presence of a phosphonic acid group.

    2-Amino-6-chlorophenol: Similar phenol structure with an amino and chlorine group but lacks the hydroxyl group on the ethyl chain.

Uniqueness

®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H10ClNO2

Molekulargewicht

187.62 g/mol

IUPAC-Name

2-[(1R)-1-amino-2-hydroxyethyl]-6-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1

InChI-Schlüssel

PDKJEZHXIVATRZ-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)O)[C@H](CO)N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.